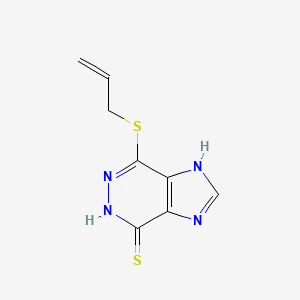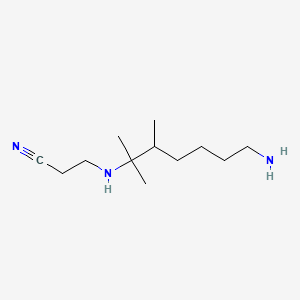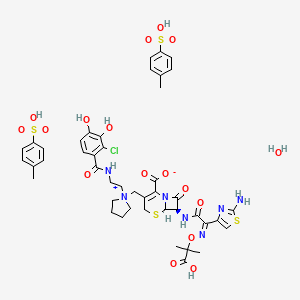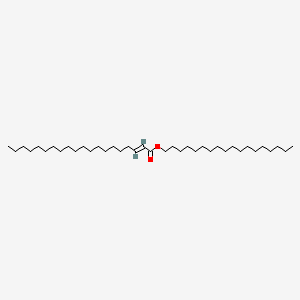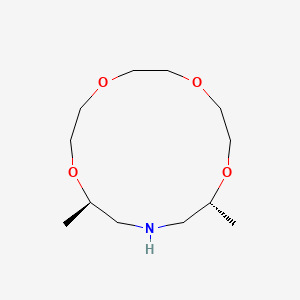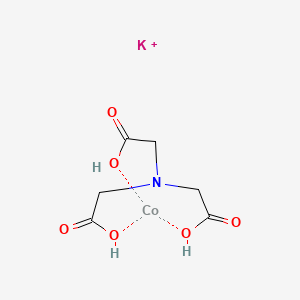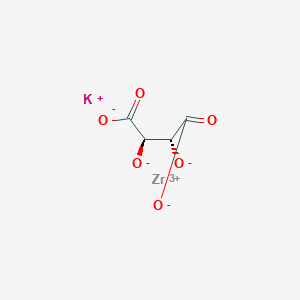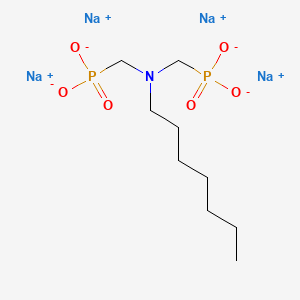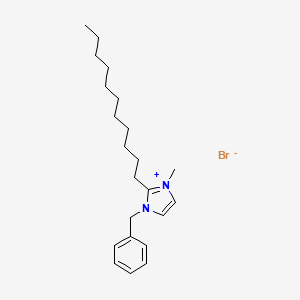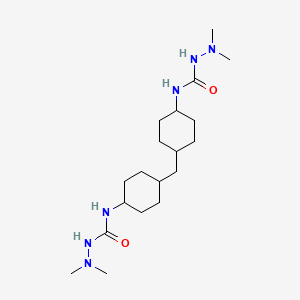
2,3,4-tri-O-methyl-d-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-methyl-D-glucose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, and 4 are replaced by methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tri-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the use of methyl iodide (CH3I) and a base such as silver oxide (Ag2O) to facilitate the methylation process. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,3,4-Tri-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate (NaIO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), silver oxide (Ag2O), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucose derivatives .
科学的研究の応用
2,3,4-Tri-O-methyl-D-glucose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying glucose transport and metabolism in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for glucose-related disorders.
作用機序
The mechanism of action of 2,3,4-tri-O-methyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The compound can mimic the behavior of glucose, allowing researchers to study glucose transport and metabolism. It can also interact with specific enzymes and proteins involved in glucose metabolism, providing insights into their functions and regulatory mechanisms .
類似化合物との比較
Similar Compounds
- 2,3,4,6-Tetra-O-methyl-D-glucose
- 2,3,4-Tri-O-methyl-D-mannose
- 2,3,4-Tri-O-methyl-D-galactose
Uniqueness
2,3,4-Tri-O-methyl-D-glucose is unique due to its specific pattern of methylation, which imparts distinct chemical and physical properties. This compound’s selective methylation at positions 2, 3, and 4 allows for targeted studies of glucose transport and metabolism, making it a valuable tool in both basic and applied research .
特性
CAS番号 |
4060-09-7 |
|---|---|
分子式 |
C9H18O6 |
分子量 |
222.24 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-7(5-11)9(15-3)8(14-2)6(12)4-10/h5-10,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
InChIキー |
LOODZAPIPITKBN-BZNPZCIMSA-N |
異性体SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)OC |
正規SMILES |
COC(C=O)C(C(C(CO)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




